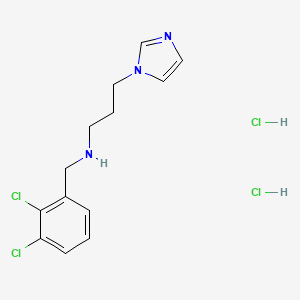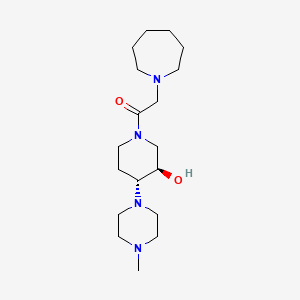
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride, also known as Clotrimazole, is an antifungal medication used to treat various fungal infections. Clotrimazole was first synthesized in 1969 by Janssen Pharmaceutica, and since then, it has been used extensively in the medical field.
Mecanismo De Acción
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to the death of the fungus, thereby treating the infection.
Biochemical and Physiological Effects:
This compound has been shown to have minimal side effects when used as directed. It is generally well-tolerated by patients, and adverse reactions are rare. However, in some cases, it may cause skin irritation or allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride is its broad-spectrum antifungal activity. It can be used to treat a wide variety of fungal infections, making it a valuable tool in the laboratory. However, its use is limited to in vitro experiments, as it cannot be used in vivo due to its toxicity.
Direcciones Futuras
There are several potential future directions for research involving N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride. One area of interest is the development of new formulations that can be used in vivo. Another area of research is the investigation of the mechanisms of action of this compound and other antifungal drugs. Additionally, there is interest in exploring the potential use of this compound in the treatment of other types of infections, such as bacterial or viral infections.
Conclusion:
In conclusion, this compound is a valuable tool in the laboratory for the treatment of fungal infections. Its broad-spectrum activity and minimal side effects make it an ideal candidate for scientific research. While its use is limited to in vitro experiments, there is potential for future research to explore its use in vivo and in the treatment of other types of infections.
Métodos De Síntesis
The synthesis of N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride involves the reaction of 2,3-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-aminopropylamine to form this compound.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been widely used in scientific research for its antifungal properties. It has been used to study the effects of fungal infections on various organisms, including humans, animals, and plants. This compound has also been used to investigate the mechanisms of action of other antifungal drugs.
Propiedades
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3.2ClH/c14-12-4-1-3-11(13(12)15)9-16-5-2-7-18-8-6-17-10-18;;/h1,3-4,6,8,10,16H,2,5,7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULCNGJWBDGXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCCCN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5973178.png)
![3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5973179.png)
![methyl {4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5973184.png)
![1-(1-azepanyl)-3-(3-{[(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973188.png)
![N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5973200.png)
![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B5973214.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5973223.png)
![ethyl 3-({[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B5973231.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide](/img/structure/B5973248.png)
![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5973269.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5973281.png)

![N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)